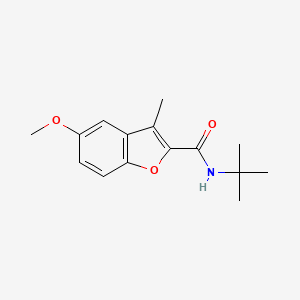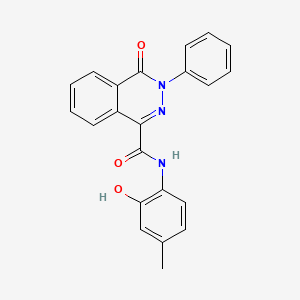![molecular formula C22H16BrFN2OS B7469941 1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine](/img/structure/B7469941.png)
1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine is a complex organic compound that features a phthalazine core substituted with bromophenoxy and fluorophenyl groups
準備方法
The synthesis of 1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 3-bromophenol: This can be achieved through bromination of phenol using bromine in the presence of a catalyst.
Formation of 3-bromophenoxyethyl bromide: Reacting 3-bromophenol with ethylene dibromide in the presence of a base.
Synthesis of the phthalazine core: This involves the reaction of phthalic anhydride with hydrazine to form phthalazine.
Coupling reactions: The final step involves coupling the 3-bromophenoxyethyl bromide with the phthalazine core in the presence of a suitable catalyst and base to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound can be used in the development of new biochemical assays and as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine involves its interaction with specific molecular targets. The bromophenoxy and fluorophenyl groups allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine can be compared with other similar compounds such as:
1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-phenylphthalazine: Lacks the fluorine atom, which may affect its binding affinity and reactivity.
1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-chlorophenyl)phthalazine: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and biological activity.
1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-methylphenyl)phthalazine: The presence of a methyl group instead of fluorine can alter its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-[2-(3-bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN2OS/c23-16-4-3-5-18(14-16)27-12-13-28-22-20-7-2-1-6-19(20)21(25-26-22)15-8-10-17(24)11-9-15/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOWHBJXQIYWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2SCCOC3=CC(=CC=C3)Br)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B7469869.png)
![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)
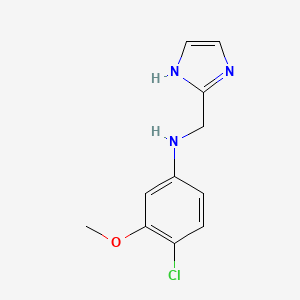
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide](/img/structure/B7469897.png)
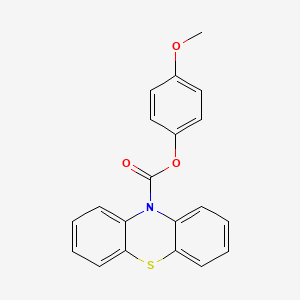
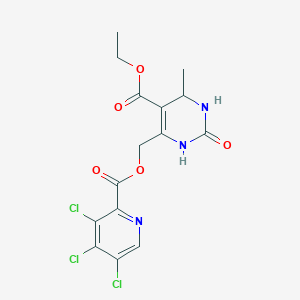
![5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7469913.png)
![4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide](/img/structure/B7469915.png)
![2-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B7469919.png)
![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7469920.png)
![3,5-dimethyl-4-[(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,2-oxazole](/img/structure/B7469935.png)
![1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate](/img/structure/B7469939.png)
